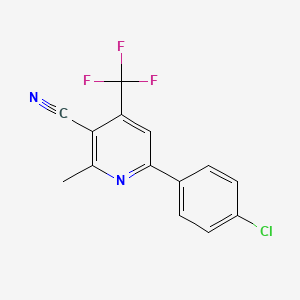

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

描述

属性

IUPAC Name |

6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2/c1-8-11(7-19)12(14(16,17)18)6-13(20-8)9-2-4-10(15)5-3-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKWQCWYHXIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added through a radical trifluoromethylation reaction, which involves the use of trifluoromethylating agents under specific conditions.

Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C14H8ClF3N2

- Molecular Weight : 292.67 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence biological activity. The chlorophenyl group may enhance binding affinity to specific molecular targets.

Chemistry

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : This compound can be employed to create more complex organic structures through various reactions such as substitution and cyclization.

- Reagent in Organic Reactions : It acts as a reagent in several organic transformations, facilitating the formation of new chemical bonds.

Biology

Research into the biological activities of this compound has shown potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Similar pyridine derivatives have been studied for their ability to inhibit bacterial growth. The structural modifications provided by the chlorophenyl and trifluoromethyl groups are believed to enhance membrane permeability, thereby increasing antimicrobial efficacy.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on cancer cell lines, potentially through interactions with specific enzymes or receptors involved in cancer progression .

Medicine

This compound is being explored for its potential use in drug development:

- Pharmaceutical Intermediate : The unique functional groups present in this compound make it an attractive candidate for use as an intermediate in synthesizing pharmaceutical agents.

- Targeting Specific Pathways : Research indicates that it may interact with critical pathways involved in disease mechanisms, such as glucose metabolism through inhibition of Dipeptidyl Peptidase IV (DPP-IV) enzymes .

Industry

The compound has potential applications in various industrial sectors:

- Agrochemicals : Its chemical properties make it suitable for developing pesticides or herbicides.

- Specialty Chemicals : It can be utilized in manufacturing specialty chemicals required for various industrial processes.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of pyridine derivatives found that modifications to the structure significantly impacted antibacterial efficacy against strains such as E. coli and S. aureus. The introduction of a trifluoromethyl group was noted to enhance activity due to increased lipophilicity, which aids in penetrating microbial membranes .

Case Study 2: Anticancer Research

Research published on similar pyridine compounds indicated substantial anticancer activity across multiple cell lines. The presence of specific substituents like trifluoromethyl groups was correlated with improved binding affinities to cancer-related targets, suggesting that this compound could exhibit comparable properties .

作用机制

The mechanism of action of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The chlorophenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its pharmacological effects.

相似化合物的比较

Substituent Variations and Molecular Properties

The following table summarizes key structural analogues and their substituent-driven differences:

Electronic and Steric Effects

- Methyl Group (Target Compound): The methyl group at position 2 provides steric bulk without significant electronic perturbation, favoring membrane permeability in drug design .

- Sulfanyl Group: The 4-methylphenyl sulfanyl group increases electron density at the pyridine ring, which may improve interactions with sulfur-seeking enzymes or metal ions .

- Methoxyphenoxy Group: The methoxy group enhances polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration .

生物活性

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity. This compound is characterized by its unique functional groups, including a chlorophenyl group, a trifluoromethyl group, and a carbonitrile group, which contribute to its distinct chemical properties and potential biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C14H8ClF3N2, with a molecular weight of 292.67 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.

Structural Formula

The biological activity of this compound may involve interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity and selectivity towards various receptors or enzymes. For instance, studies suggest that compounds with similar structures may exhibit inhibitory effects on enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin secretion .

Antimicrobial Activity

Research indicates that pyridine derivatives can possess antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyridine structure could lead to increased antibacterial and antifungal activities. The chlorophenyl and trifluoromethyl groups are believed to contribute significantly to these effects by enhancing membrane permeability or altering the interaction with microbial targets .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Some studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The unique structural features of this compound may similarly influence its efficacy against cancer cell lines.

Study 1: DPP-IV Inhibition

In a comparative analysis of various DPP-IV inhibitors, compounds structurally related to this compound exhibited significant inhibitory activity. The study utilized docking simulations to assess binding affinities, revealing that modifications in the trifluoromethyl position could enhance inhibitory potency against DPP-IV .

Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of several pyridine derivatives against common bacterial strains. Results indicated that compounds with similar functional groups to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 6-(4-Chlorophenyl)-2-(diethylamino)-4-(trifluoromethyl)pyridine-3-carbonitrile | Similar structure with diethylamino group | Enhanced DPP-IV inhibition |

| 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | Similar structure with phenylsulfanyl group | Potentially improved antimicrobial properties |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, and what key reagents are involved?

- Answer : The synthesis typically involves condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization under reflux conditions. Key reagents include palladium or copper catalysts (e.g., Pd/C or CuI) in polar aprotic solvents like DMF or toluene. Post-synthesis purification via column chromatography and HPLC ensures ≥95% purity .

Q. Which spectroscopic methods are essential for preliminary characterization of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while UV-Vis spectroscopy assesses electronic properties influenced by the chlorophenyl and trifluoromethyl substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address regioselectivity challenges during synthesis?

- Answer : Regioselectivity is influenced by solvent polarity and catalyst choice. For example, sodium methoxide in methanol promotes selective cyclization at the pyridine-3-position. Computational tools (e.g., density functional theory) model transition states to predict optimal temperature and solvent combinations, reducing byproduct formation .

Q. What strategies resolve contradictory bioactivity data in pharmacological studies?

- Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity screens). Dose-response curves and time-resolved kinetic analyses differentiate true activity from assay artifacts. Molecular docking studies identify binding interactions with targets like kinases or cytochrome P450 enzymes, reconciling discrepancies .

Q. How can computational chemistry predict environmental degradation pathways?

- Answer : Quantum mechanical calculations (e.g., Gaussian software) simulate hydrolysis and photolysis mechanisms under varying pH and UV conditions. Toxicity Prediction Software Tool (TPST) estimates aquatic toxicity, while HPLC-MS/MS validates predicted metabolites in OECD 301 biodegradation assays .

Q. What advanced techniques confirm structural ambiguities caused by substituent effects?

- Answer : Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry. Dynamic NMR experiments (e.g., VT-NMR) resolve conformational dynamics, and 2D NMR techniques (COSY, HSQC) clarify signal overlap from trifluoromethyl and chlorophenyl groups .

Q. How should researchers design stability studies for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。